The compound "(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal" represents a structurally complex molecule that may have various applications in scientific research and pharmaceutical development. The intricate structure suggests a potential for diverse biological activities, which can be harnessed in different fields such as antifungal treatments, cardiac therapy, cognitive enhancement, and antidepressant medication.
The mechanism of action for molecules similar to the one has been elucidated in several studies. For instance, the antifungal natural product HSAF, which shares structural similarities, is synthesized through an enzymatic mechanism involving a six-membered ring formation. This process is catalyzed by the enzyme OX4, which transfers a hydride from NADPH to the substrate, leading to a reductive cyclization via an extended 1,6-Michael addition reaction1. Another compound, with a structure resembling cardiac steroids, operates through a novel mechanism that does not involve binding to the cardiac steroid receptor but instead inhibits digoxin-induced effects on heart muscle contraction and arrhythmias2. Furthermore, a tetrahydrofuran ether derivative has been identified as a potent AMPA receptor potentiator, which was designed to improve interactions with the GluA2 ligand-binding domain, suggesting a mechanism that could enhance cognitive functions3. Lastly, a new class of antidepressants, the 2-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines, has been synthesized, showing high antidepressant activity through mechanisms that are yet to be fully understood4.
The enzymatic mechanism of action observed in the synthesis of HSAF indicates that similar compounds could be developed as antifungal agents. The specificity and selectivity of the enzymatic process suggest that such compounds could be tailored to target specific fungal pathogens without affecting host cells1.
Compounds like the anti-digoxin agent described in the research inhibit the digoxin-induced increase in the force of contraction and arrhythmias, indicating potential use in cardiac therapy, particularly in managing digoxin toxicity2.
The AMPA receptor potentiator mentioned in the literature represents a novel approach to cognitive enhancement, which could be beneficial in treating cognitive deficits in disorders such as schizophrenia. The design of such compounds aims to achieve high potency and selectivity, along with favorable pharmacokinetic properties for clinical use3.
The discovery of 2-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines as antidepressants opens up new avenues for the treatment of depression. The structural features of these compounds, such as ortho substitution and the absence of 4-substituents, contribute to their high antidepressant activity, suggesting that similar structural considerations could be applied to the development of new antidepressant drugs4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: